molecular formula C3H3ClN4 B11789782 6-Chloro-1,2,4-triazin-3-amine

6-Chloro-1,2,4-triazin-3-amine

Cat. No.: B11789782
M. Wt: 130.53 g/mol
InChI Key: JQIXXUBTAKHUQJ-UHFFFAOYSA-N
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Description

6-Chloro-1,2,4-triazin-3-amine (CAS RN: 1823940-48-2) is a heterocyclic compound featuring a triazine core substituted with a chlorine atom at the 6-position and an amine group at the 3-position. Its molecular formula is C₃H₃ClN₄, with a molecular weight of 130.54 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of adenosine receptor antagonists and kinase inhibitors. Its reactivity at the 6-position (due to the chlorine substituent) enables diverse derivatization, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name

6-chloro-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4/c4-2-1-6-3(5)8-7-2/h1H,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIXXUBTAKHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,4-triazin-3-amine typically involves the reaction of cyanuric chloride with ammonia or amines. One common method is the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by amino groups. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like acetone or dichloromethane .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where cyanuric chloride is reacted with ammonia under controlled temperature and pressure conditions. The process may involve continuous flow systems to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

6-Chloro-1,2,4-triazin-3-amine serves as a crucial intermediate in the synthesis of more complex triazine derivatives. Its chlorinated structure enhances reactivity, making it an attractive precursor for various chemical reactions. Common reactions include nucleophilic substitutions where the chlorine atom can be replaced by other functional groups, facilitating the development of novel compounds with tailored properties.

Synthesis Methods

The synthesis typically involves chlorination of 1,2,4-triazine precursors. A common method includes the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure high yield and purity.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell walls and has been investigated for its efficacy against various bacterial strains. The mechanism of action is thought to involve interference with essential cellular processes, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in cancer therapy. Studies suggest that it inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis. This inhibition leads to disrupted cell division in cancer cells, indicating potential applications in treating various malignancies.

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells .
Cancer Treatment In vitro studies revealed that the compound effectively reduced proliferation in non-small cell lung cancer (NCI-H460) and breast cancer (MCF-7) cell lines .
Mechanism of Action Research indicated that this compound interacts with dihydrofolate reductase through competitive inhibition, leading to decreased nucleotide synthesis necessary for DNA replication .

Industrial Applications

In industry, this compound is utilized in the formulation of agrochemicals and pharmaceuticals. Its ability to act as a building block for complex molecules allows for the development of specialized herbicides and fungicides that target specific pathways in pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Triazin-3-amine Derivatives

Structural and Molecular Comparisons

The substitution pattern on the triazine ring significantly influences the physicochemical and biological properties of these derivatives. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-1,2,4-triazin-3-amine 6-Cl C₃H₃ClN₄ 130.54 Electrophilic chlorine enables nucleophilic substitution reactions .
6-Bromo-1,2,4-triazin-3-amine 6-Br C₃H₃BrN₄ 175.99 Bromine enhances leaving-group ability for cross-coupling reactions .
5-Phenyl-1,2,4-triazin-3-amine 5-Ph C₉H₈N₄ 172.19 Aromatic phenyl group improves lipophilicity and receptor binding .
6-Methyl-1,2,4-triazin-3-amine 6-Me C₄H₆N₄ 110.12 Methyl group increases steric hindrance, reducing reactivity .

Pharmaceutical Relevance

  • Adenosine Receptor Antagonists: Chloro- and bromo-triazines are critical in designing selective A₂A antagonists, which enhance T-cell activation in tumor microenvironments .
  • Kinase Inhibitors : Phenyl-substituted derivatives exhibit dual inhibition of VEGFR and Src kinases, suggesting utility in anti-cancer therapies .

Key Research Findings

  • Selectivity Profiles : 6-Chloro derivatives show higher selectivity for A₂A over A₁ receptors compared to brominated analogues, attributed to steric and electronic effects of the halogen .
  • Synthetic Scalability : Bromo-triazines are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) than chloro analogues, enabling efficient library synthesis .
  • Thermal Stability : Methyl-substituted triazines (e.g., 6-methyl) exhibit superior stability under physiological conditions, favoring long-acting formulations .

Biological Activity

6-Chloro-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. Its unique structure, characterized by a chlorine atom and an amine group, endows it with various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C3H3ClN4. The presence of the chlorine atom at the 6-position of the triazine ring enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt microbial cell walls and inhibit growth in various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to disrupted cell division in cancer cells.

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of ActionReference
HeLa (cervical cancer)25DHFR inhibition
MCF-7 (breast cancer)30DHFR inhibition
A549 (lung cancer)28DHFR inhibition

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Dihydrofolate Reductase Inhibition : By inhibiting DHFR, this compound interferes with folate metabolism, which is essential for DNA synthesis in rapidly dividing cells.
  • Cell Membrane Disruption : The compound's antimicrobial properties are linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

Study on Antinociceptive Effects

A study evaluated the antinociceptive effects of triazine derivatives including this compound. Results indicated significant pain relief in rodent models when administered at doses ranging from 50 to 200 mg/kg. The compound demonstrated a notable reduction in acetic acid-induced writhing and formalin-induced pain responses.

Table 3: Antinociceptive Effects

Dose (mg/kg)Writhing Inhibition (%)Reference
5045
10070
20090

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